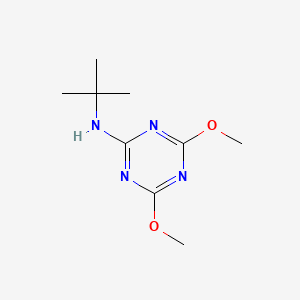
N-(2-hydroxy-5-isopropylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the reaction of nicotinic acid with specific substituents to introduce desired functional groups. A notable example includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which demonstrated herbicidal activity, highlighting the potential agricultural applications of such compounds (Chen Yu et al., 2021). This suggests that similar synthetic strategies could be applied to synthesize N-(2-hydroxy-5-isopropylphenyl)nicotinamide, targeting specific properties or activities.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their chemical and physical properties. For instance, the study of 2-(methysulfanyl)nicotinamides revealed how the substitution pattern affects the molecule's conformation and, subsequently, its interaction with biological targets or other molecules (L. Gomes et al., 2013). This implies that the specific arrangement of functional groups in N-(2-hydroxy-5-isopropylphenyl)nicotinamide would similarly influence its interactions and stability.
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions, contributing to their wide range of applications. For example, the reaction with chloroacetaldehyde led to the synthesis of a fluorescent analog of nicotinamide adenine dinucleotide, showcasing the versatility of nicotinamide in chemical synthesis and its utility in biochemical assays (J. Barrio et al., 1972). This reactivity can be harnessed to develop N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, manipulating its chemical properties for desired outcomes.
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and melting point, are influenced by their molecular structure. Studies on binary systems of nicotinamide with hydroxypropylmethylcellulose highlighted how interactions between molecules can affect physical properties like crystallinity and thermal behavior (T. Hino et al., 2001). Understanding these properties is essential for the practical application of N-(2-hydroxy-5-isopropylphenyl)nicotinamide in formulations or material science.
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, such as reactivity, stability, and interaction with other molecules, underpin their application in various domains. For instance, the study of nicotinamide's hydrotropic properties and its ability to enhance the solubility of poorly soluble drugs underscores its potential as a pharmaceutical excipient (Hideshi Suzuki & Hisakazu Sunada, 1998). Such chemical properties would be critical in determining the suitability of N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, whether in drug formulation or as a functional material.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)11-5-6-14(18)13(8-11)17-15(19)12-4-3-7-16-9-12/h3-10,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGJGIEIGLGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)


![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
![2-{5-[(benzyloxy)methyl]-1-cyclohexyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5667302.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)
